5-(4-iodophenyl)-1H-pyrazol-3-amine

Physicochemical Properties Drug Discovery Compound Selection

Research hindered by off-target effects or poor SAR data? This pyrazole intermediate enables precise structure-activity relationship studies via its unique iodoaryl group (LogP 2.34). Unlike bromo/chloro analogs, it excels in Sonogashira couplings for library diversification. - **Validated application**: Precursor to TNIK inhibitor 'Compound 146' (IC50 1 nM) and COX-2 tracer (IC50 0.05 µM). - **Supply advantage**: BenchChem ensures reliable, high-purity sourcing for sensitive cross-coupling workflows.

Molecular Formula C9H8IN3
Molecular Weight 285.088
CAS No. 423147-31-3
Cat. No. B2678607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-iodophenyl)-1H-pyrazol-3-amine
CAS423147-31-3
Molecular FormulaC9H8IN3
Molecular Weight285.088
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2)N)I
InChIInChI=1S/C9H8IN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
InChIKeyDLALNTSJBUVVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-iodophenyl)-1H-pyrazol-3-amine: Product Differentiation


5-(4-iodophenyl)-1H-pyrazol-3-amine (CAS 423147-31-3) is a heterocyclic pyrazole derivative characterized by a 4-iodophenyl group at the 5-position and an amino group at the 3-position [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 2.34 and a Topological Polar Surface Area of 54.7 Ų [1]. It serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of potent kinase inhibitors and targeted imaging agents [2][3]. Its unique halogen-substituted aryl group enables selective cross-coupling reactions, which are foundational for generating diverse compound libraries [4].

Building Block

Iodoaryl pyrazole for kinase inhibitor and imaging-agent synthesis

Physicochemical Profile

Distinct LogP and TPSA support ADME partitioning studies

Synthetic Utility

Enables radioiodination, Sonogashira coupling, and library diversification

5-(4-iodophenyl)-1H-pyrazol-3-amine: Why Analogs Are Not Substitutes


Direct substitution of 5-(4-iodophenyl)-1H-pyrazol-3-amine with its bromo or chloro analogs (e.g., CAS 78583-82-1 or 78583-81-0) is not scientifically equivalent due to divergent reactivity and physicochemical profiles. The heavier iodine atom alters the compound's lipophilicity (LogP 2.34) and electron density, which significantly impacts its behavior in palladium-catalyzed cross-coupling reactions [1]. Specifically, while iodo-aminopyrazoles are generally more reactive, they exhibit a higher propensity for detrimental dehalogenation side-reactions in Suzuki-Miyaura couplings compared to their bromo counterparts [2]. This can drastically affect reaction yields and the purity of downstream products. Furthermore, the distinct LogP value directly influences chromatographic behavior and biological partitioning, making the iodine-containing compound a non-fungible entity in both synthetic and biological workflows. The following quantitative evidence confirms its unique position for specific applications where this reactivity profile is advantageous.

Target
5-(4-iodophenyl)-1H-pyrazol-3-amine — LogP 2.34; enhanced cross-coupling reactivity for Sonogashira and radioiodination
Substitute
4-bromo/chloro analogs (CAS 78583-82-1 / 78583-81-0) — lower LogP; preferred for Suzuki-Miyaura due to reduced dehalogenation risk
Risk

LogP shift alters chromatographic behavior and biological partitioning; Suzuki coupling with iodo compound may reduce yield from competing dehalogenation. Iodo and bromo/chloro scaffolds may not transfer directly—method-specific validation is required.

5-(4-iodophenyl)-1H-pyrazol-3-amine: Quantitative Differentiation


Lipophilicity vs. Bromo and Chloro Analogs

The target compound exhibits a calculated LogP of 2.34 and a Topological Polar Surface Area (TPSA) of 54.7 Ų [1]. In comparison, its direct 4-bromophenyl analog (CAS 78583-82-1) is more hydrophilic with a lower LogP of 1.80, while its 4-chlorophenyl analog (CAS 78583-81-0) has a LogP of 1.70 [2]. This difference in lipophilicity is a direct consequence of the heavier, less electronegative iodine atom, which affects membrane permeability and protein binding in a biological context [3].

Lipophilicity vs. Analogs
Cross-study comparable
LogP 2.34 — 0.54 units above bromo analog (1.80), 0.64 above chloro (1.70)
Supports distinct ADME partitioning review
Calculated LogP; consistent with medicinal chemistry prediction
Physicochemical Properties Drug Discovery Compound Selection

Suzuki Coupling: Iodo vs. Bromo Reactivity

A systematic study comparing the Suzuki-Miyaura cross-coupling of chloro, bromo, and iodo aminopyrazoles revealed a critical divergence in reactivity [1]. Iodopyrazoles, including the target compound's class, were found to be less suitable for this reaction compared to their bromo counterparts. This is due to a significantly higher propensity for a competing dehalogenation side reaction, which lowers the yield of the desired cross-coupled product [1]. Consequently, the bromo analog is often the preferred substrate for Suzuki couplings, while the iodo compound may be specifically selected for reactions where this unique reactivity profile is advantageous, such as in certain Sonogashira couplings or radioiodination procedures [2].

Suzuki Coupling Reactivity
Class-level inference
Iodopyrazole exhibits higher dehalogenation propensity vs. bromo/chloro in Suzuki-Miyaura
Synthetic route selection requires method-specific review
Reported class-level trend; specific yield data not in abstract
Organic Synthesis Cross-Coupling Medicinal Chemistry

Key Intermediate for TNIK Kinase Inhibitor

5-(4-iodophenyl)-1H-pyrazol-3-amine is the direct precursor to a potent Traf2- and Nck-interacting kinase (TNIK) inhibitor, 3-ethyl-4-((5-(4-iodophenyl)-1H-pyrazol-3-yl)amino)phenol (Compound 146 in patent US11485711) [1]. The resulting compound demonstrates an IC50 of 1 nM against the TNIK enzyme [1]. This high potency validates the scaffold's utility in generating biologically active molecules, specifically those targeting TNIK, which is implicated in colorectal and other cancers [2].

TNIK Inhibitor Precursor
Head-to-head
Derivative IC50 = 1 nM against TNIK (ADP-Glo assay)
Supports TNIK-targeted pathway assay context
Patent US11485711; single-digit nanomolar inhibition reported
Kinase Inhibition Cancer Research Medicinal Chemistry

COX-2 SPECT Imaging Agent Precursor

A derivative of the target compound, 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole, was developed as a COX-2-targeted SPECT imaging agent [1]. This derivative exhibited potent COX-2 inhibition with an IC50 of 0.05 µM against the purified enzyme and 0.03 µM in activated macrophages [1]. Furthermore, its radioiodinated counterpart, [123I]-8, was produced in a radiochemical yield of 85% with 99% purity and demonstrated a 1.7-fold enrichment in inflamed rat paws over non-inflamed tissue in in vivo SPECT imaging studies [1].

COX-2 SPECT Tracer Precursor
Head-to-head
Derivative IC50 0.05 µM (purified COX-2); [123I]-8: 85% RCY, 99% purity; 1.7-fold inflamed-tissue enrichment
Supports COX-2 imaging probe development
In vivo rat inflammation model; reported enrichment ratio
Molecular Imaging COX-2 Inhibition Radiochemistry

5-(4-iodophenyl)-1H-pyrazol-3-amine: Validated Applications


TNIK Kinase Inhibitor Synthesis for Oncology

This compound is a validated precursor for generating potent TNIK inhibitors, as evidenced by the 1 nM IC50 of derivative 'Compound 146' [1]. It is ideally suited for medicinal chemistry programs focused on developing novel therapeutics for cancers driven by aberrant TNIK signaling, such as colorectal cancer. The core scaffold allows for further derivatization to optimize pharmacokinetic and pharmacodynamic properties while maintaining high target affinity [1].

COX-2 Theranostic Agent Development

The compound's iodine substituent makes it a privileged starting material for synthesizing COX-2-targeted imaging agents [2]. Its derivative has demonstrated high potency (IC50 = 0.05 µM) and successful in vivo imaging with a 1.7-fold uptake ratio in inflamed tissue [2]. This scenario is particularly relevant for researchers developing SPECT or PET tracers to non-invasively monitor inflammation or COX-2-expressing tumors.

SAR Studies in Medicinal Chemistry

Due to its distinct lipophilicity (LogP 2.34) and the unique reactivity of the iodoaryl group [3], this compound is a valuable tool for exploring SAR around the 5-position of the pyrazole core [3]. Researchers can use it to systematically investigate how halogen size and electronegativity affect target binding, cellular permeability, and metabolic stability, as these parameters are known to differ significantly from bromo and chloro analogs [3].

Sonogashira Cross-Coupling Substrate

While not the optimal substrate for Suzuki-Miyaura coupling due to a high rate of dehalogenation [4], the iodoaryl group is highly reactive in other palladium-catalyzed reactions like the Sonogashira coupling. This makes the compound a strategic choice for introducing alkyne functionalities onto the pyrazole scaffold, a transformation where iodoarenes are classically superior to their bromo or chloro counterparts [4]. This is crucial for diversifying compound libraries in early-stage drug discovery.

Application
Selection Property
Validation Focus
TNIK pathway inhibitor synthesis
Iodoaryl-pyrazole core reactivity
TNIK enzyme assay and pathway-response review
COX-2-targeted imaging probe development
Radioiodination-ready aryl iodide
COX-2 binding and in vivo imaging endpoint review
Halogen-substituent SAR library synthesis
Distinct LogP (2.34) and electronic profile
ADME partitioning and target-engagement review
Sonogashira alkynylation diversification
Iodoarene cross-coupling selectivity
Reaction condition and product-purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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